Methyl (S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride
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Overview
Description
Methyl (S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride is a chemical compound with significant importance in pharmaceutical and chemical research. It is known for its unique structural properties, which include a fluorinated aromatic ring and an amino acid ester moiety. This compound is often used in the synthesis of various pharmaceuticals and as a reference standard in research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-fluoro-4-methylphenylacetic acid.
Esterification: The acid is then esterified using methanol and a suitable catalyst to form the corresponding methyl ester.
Amination: The methyl ester undergoes amination with (S)-2-amino-3-bromopropanoic acid under basic conditions to form the desired product.
Hydrochloride Formation: Finally, the product is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of 2-fluoro-4-methylbenzoic acid.
Reduction: Formation of 2-fluoro-4-methylphenylpropanol.
Substitution: Formation of 2-fluoro-4-methyl-5-nitrophenylpropanoate.
Scientific Research Applications
Methyl (S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Utilized as a reference standard in quality control and analytical testing.
Mechanism of Action
The mechanism of action of Methyl (S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring enhances its binding affinity and selectivity, while the amino acid ester moiety facilitates its incorporation into biological systems. The compound may modulate enzymatic activity or receptor signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate hydrochloride
- Methyl (S)-2-amino-3-(2-bromo-4-methylphenyl)propanoate hydrochloride
- Methyl (S)-2-amino-3-(2-methyl-4-methylphenyl)propanoate hydrochloride
Uniqueness
Methyl (S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its stability and reactivity. This fluorinated compound often exhibits improved pharmacokinetic properties compared to its non-fluorinated analogs, making it a valuable candidate in drug development and research.
Biological Activity
Methyl (S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride is a synthetic amino acid derivative that has garnered attention due to its potential biological activities. Its unique structure, characterized by a chiral center and the presence of a fluorine atom, enhances its pharmacological properties, making it a candidate for various therapeutic applications, particularly in neurology and oncology.
- Molecular Formula : C₁₁H₁₅ClFNO₂
- Molecular Weight : 247.69 g/mol
- Structure : Features a propanoate ester moiety linked to a phenyl ring with both a fluorine atom and a methyl group.
Research indicates that this compound interacts with specific enzymes and receptors, modulating their activities. The structural attributes of this compound allow for high-affinity binding to biological targets, which is crucial for its therapeutic potential.
Enzyme and Receptor Interaction
The compound shows promise in modulating neurotransmitter systems, which may be beneficial in treating neurological disorders. Its interactions have been studied in various contexts:
- Neurological Applications : The compound's ability to influence neurotransmitter activity suggests potential use in managing conditions like depression or anxiety.
- Anticancer Potential : Preliminary studies indicate that it may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its efficacy as an anticancer agent.
Case Studies and Experimental Data
A variety of studies have explored the biological activity of this compound:
-
Cytotoxicity Assays : In vitro assays have demonstrated that this compound has significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance:
- MCF-7 Cell Line : Exhibited an IC50 value indicating effective inhibition of cell proliferation.
- HepG2 Cell Line : Showed comparable activity to established chemotherapeutic agents like cisplatin.
- Molecular Docking Studies : These studies have provided insights into the binding affinities of the compound with various targets, suggesting strong interactions with key amino acid residues involved in enzymatic activity.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl (R)-2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride | C₁₁H₁₅ClFNO₂ | Different stereochemistry affecting biological activity |
Methyl (S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride | C₁₁H₁₅ClFNO₂ | Variation in fluorine position impacting reactivity |
Methyl (S)-2-amino-3-(4-fluorophenyl)propanoate hydrochloride | C₁₁H₁₅ClFNO₂ | Lacks methyl substitution on the phenyl ring |
This table illustrates how variations in substitution patterns and stereochemistry can significantly influence biological behavior and activity.
Properties
CAS No. |
1965314-70-8 |
---|---|
Molecular Formula |
C11H15ClFNO2 |
Molecular Weight |
247.69 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-7-3-4-8(9(12)5-7)6-10(13)11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H/t10-;/m0./s1 |
InChI Key |
YBLZZFBEIRJLNP-PPHPATTJSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C[C@@H](C(=O)OC)N)F.Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)OC)N)F.Cl |
Origin of Product |
United States |
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